5-methyl-1-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The carboxamide at position 4 is linked to a 1,2,3-triazole moiety, which is further substituted with a pyridin-4-yl group. The hybrid structure combines pyrazole (known for metabolic stability) and triazole (enhances hydrogen bonding and π-π interactions), making it a candidate for medicinal chemistry applications such as kinase inhibition or anticancer activity .
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-14-18(12-22-26(14)17-5-3-2-4-6-17)19(27)21-11-15-13-25(24-23-15)16-7-9-20-10-8-16/h2-10,12-13H,11H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRSYMVDVBUCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-1-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide is a novel pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the Pyrazole Core : The initial step involves the condensation of phenylhydrazine with appropriate carbonyl compounds to yield the pyrazole framework.
- Triazole Formation : The introduction of the triazole moiety is achieved through a click chemistry approach, specifically using azide and alkyne reactions.
- Final Modifications : The carboxamide group is introduced through acylation reactions, resulting in the final product.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Antitumor Activity
Several studies have reported the cytotoxic effects of pyrazole derivatives on various cancer cell lines. For instance, derivatives similar to the target compound showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines with IC50 values in the low micromolar range. The mechanism is hypothesized to involve induction of apoptosis and inhibition of tubulin polymerization .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies indicated that it possesses moderate antibacterial properties, likely due to its ability to disrupt bacterial cell wall synthesis .
Antitubercular Activity
Recent investigations into its antitubercular properties revealed promising results against Mycobacterium tuberculosis. The compound exhibited significant inhibitory activity with a minimum inhibitory concentration (MIC) of 12.5 μg/mL, suggesting its potential as a lead compound for further development in tuberculosis treatment .
The biological activity of 5-methyl-1-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and bacterial growth.
- Receptor Interaction : Binding studies suggest that it may interact with various receptors implicated in tumor growth and inflammation.
- Apoptotic Pathways : Induction of apoptosis through caspase activation has been observed in treated cancer cells, highlighting its role in programmed cell death .
Case Study 1: Cytotoxicity Evaluation
A series of analogs were synthesized and screened for cytotoxicity against multiple cancer cell lines. Among them, one derivative showed an IC50 value of 0.99 μM against BT-474 cells, indicating potent antitumor activity .
Case Study 2: Antitubercular Screening
In a study focused on antitubercular activity, compounds were tested against M. tuberculosis H37RV strain. The most active compound demonstrated high inhibition rates and favorable docking scores when analyzed against the target enzyme involved in mycobacterial fatty acid synthesis .
Comparison with Similar Compounds
Target Compound :
- Core : 1H-pyrazole-4-carboxamide.
- Substituents :
- 5-Methyl, 1-phenyl (pyrazole ring).
- N-linked triazolylmethyl-pyridine group.
Analog 1: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)
- Core : Similar pyrazole-4-carboxamide.
- Substituents: 5-Chloro, 3-methyl, 1-phenyl (pyrazole). 4-Cyano group on the adjacent pyrazole.
- Synthesis : EDCI/HOBt-mediated coupling, yield 68%, mp 133–135°C.
Analog 2 : 2-Chloro-4-Fluoro-N-((1-(Pyridin-4-yl)-1H-1,2,3-Triazol-4-yl)Methyl)Benzamide
- Core : Benzamide instead of pyrazole-carboxamide.
- Substituents :
- 2-Chloro-4-fluoro benzamide.
- Triazolylmethyl-pyridine group.
- Molecular Weight : 331.73 g/mol.
Analog 3 : 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide
- Core : Pyrazole-3-carboxamide.
- Substituents :
- 4-Methyl, 5-(4-chlorophenyl), 1-(2,4-dichlorophenyl).
- 3-Pyridylmethyl group.
Physicochemical Properties
Notes:
Structure-Activity Relationship (SAR) Trends
Pyrazole Substitution :
- 5-Methyl (target) vs. 5-Chloro (3a): Methyl may enhance metabolic stability, while chloro could increase electronegativity for target binding .
- 1-Phenyl vs. 1-(4-Fluorophenyl) (3d): Fluorine introduction often improves lipophilicity and membrane permeability .
Triazole-Pyridine Linkage: The triazolylmethyl-pyridine group (target and ) facilitates hydrogen bonding and π-stacking with biological targets, a feature absent in ’s cyano-pyrazole analogs .
Q & A
Basic: What are the recommended synthetic routes for 5-methyl-1-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide?
Methodological Answer:
The synthesis involves two key steps:
Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA yields the pyrazole-4-carboxylate intermediate, followed by hydrolysis to the carboxylic acid derivative .
Triazole-Pyridine Hybrid Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is recommended for constructing the 1,2,3-triazole ring. For example, reacting a pyridinyl azide with a propargylamide derivative under CuSO₄/ascorbate conditions (50°C, 16 hours) achieves high regioselectivity .
Optimization Tip : Use K₂CO₃ as a base in DMF for alkylation steps to improve yields of intermediates .
Basic: Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole and triazole rings. The pyridine proton signals (δ 8.5–9.0 ppm) and methyl groups (δ 2.0–2.5 ppm) are diagnostic .
- X-ray Diffraction (XRD) : Resolve ambiguities in substituent orientation. For example, single-crystal XRD (295 K, R-factor < 0.06) validated the triazole-pyrazole dihedral angle (e.g., 85.2° in related structures) .
- HPLC-MS : Verify purity (>98%) and molecular weight (e.g., [M+H]⁺ at m/z 403.3) using C18 columns and acetonitrile/water gradients .
Basic: What initial biological screening approaches are suitable for this compound?
Methodological Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ kits to test activity against kinases (e.g., JAK2, EGFR) due to the pyridine-triazole motif’s ATP-binding pocket affinity .
- Cellular Viability (MTT Assay) : Screen for cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for cannabinoid or glutamate receptors) can identify off-target interactions .
Advanced: How can researchers optimize reaction yields for the triazole-pyrazole hybrid core?
Methodological Answer:
- Computational Design : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .
- Catalyst Screening : Test Cu(I) complexes (e.g., CuI/PPh₃) for improved CuAAC efficiency. Yields >80% are achievable with 5 mol% catalyst loading .
- Workup Strategies : Use aqueous/organic biphasic extraction (e.g., ethyl acetate/brine) to remove copper residues, followed by silica gel chromatography (hexane/EtOAc) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate .
- Orthogonal Validation : Combine enzymatic assays with cellular models (e.g., CRISPR-edited cells) to confirm target specificity .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., nM vs. µM) and check for batch-to-batch purity variations (HPLC data) .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in kinase domains (e.g., PDB: 1XKK). Focus on hydrogen bonds between the carboxamide and hinge regions .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the pyridine-triazole moiety in solvated lipid bilayers .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots for SAR modifications .
Advanced: How to conduct structure-activity relationship (SAR) studies for substituent modifications?
Methodological Answer:
- Systematic Substitution : Replace the 4-pyridinyl group with other heterocycles (e.g., thiazole, isoxazole) and compare IC₅₀ values .
- Bioisosteric Replacement : Test trifluoromethyl or cyano groups at the pyrazole 5-position to modulate lipophilicity (clogP) .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using linear regression models .
Advanced: What purification challenges arise during synthesis, and how to address them?
Methodological Answer:
- Byproduct Removal : Use reverse-phase HPLC (C18, 0.1% TFA in H₂O/MeCN) to separate unreacted azides or alkynes .
- Crystallization Issues : Optimize solvent pairs (e.g., DCM/hexane) for recrystallization. XRD-confirmed crystals require slow evaporation from ethanol .
- Metal Contamination : Chelating resins (e.g., Chelex 100) remove residual copper after CuAAC .
Advanced: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (peak area %). Protect from light using amber vials .
- pH Stability : Test solubility and degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) over 24 hours .
- Oxidative Stress : Expose to 3% H₂O₂ and track oxidation products (e.g., N-oxide formation) via LC-MS .
Advanced: How to design derivatives for improved pharmacokinetics?
Methodological Answer:
- In Silico ADMET : Use SwissADME to predict BBB permeability (e.g., TPSA < 90 Ų) and CYP450 inhibition .
- Prodrug Strategies : Esterify the carboxamide group (e.g., ethyl ester) to enhance oral bioavailability .
- Plasma Protein Binding : Measure % bound via equilibrium dialysis and correlate with logD values (target < 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
